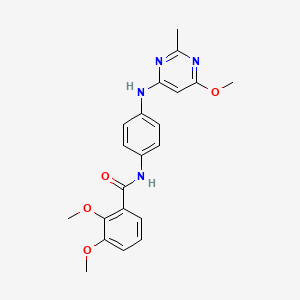

2,3-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

CAS No.: 946355-03-9

Cat. No.: VC6153892

Molecular Formula: C21H22N4O4

Molecular Weight: 394.431

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946355-03-9 |

|---|---|

| Molecular Formula | C21H22N4O4 |

| Molecular Weight | 394.431 |

| IUPAC Name | 2,3-dimethoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |

| Standard InChI | InChI=1S/C21H22N4O4/c1-13-22-18(12-19(23-13)28-3)24-14-8-10-15(11-9-14)25-21(26)16-6-5-7-17(27-2)20(16)29-4/h5-12H,1-4H3,(H,25,26)(H,22,23,24) |

| Standard InChI Key | ZAIHRCHANXTMBK-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The compound’s systematic IUPAC name, 2,3-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, reflects its intricate architecture. The molecular formula is C₂₁H₂₂N₄O₄, with a molecular weight of 394.4 g/mol . This places it within the class of medium-sized heterocyclic molecules featuring a benzamide core linked to a substituted pyrimidine ring via an anilino group.

Structural Features

The molecule comprises three distinct regions:

-

2,3-Dimethoxybenzamide moiety: A benzene ring substituted with methoxy (-OCH₃) groups at positions 2 and 3, conjugated to an amide (-CONH-) functional group.

-

4-Aminophenyl linker: A para-substituted phenyl group bridging the benzamide and pyrimidine components.

-

6-Methoxy-2-methylpyrimidin-4-amine: A pyrimidine ring with methoxy (position 6), methyl (position 2), and amino (position 4) substituents .

This arrangement enables potential hydrogen bonding through the amide and amino groups, while the methoxy and methyl substituents influence lipophilicity and steric interactions .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis protocol for this compound exists in the literature, analogous benzamide-pyrimidine hybrids are typically synthesized via sequential coupling and cyclization reactions . A plausible route involves:

-

Preparation of 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline:

-

Benzamide formation:

Scheme 1: Proposed synthesis of 2,3-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide.

Key Reaction Parameters

-

Temperature: Reactions often proceed at reflux (80–120°C) in polar aprotic solvents like DMF or ethanol .

-

Catalysts: Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) may enhance amide bond formation .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields pure product .

Physicochemical Properties

Spectral Characterization

While experimental data for this compound are unavailable, related structures provide benchmarks:

-

¹H NMR (CDCl₃):

-

IR (KBr):

-

Mass Spectrometry:

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume